molecular formula C16H14N4O2S2 B11051691 1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B11051691
M. Wt: 358.4 g/mol
InChI Key: NRDFBCRCRJQUDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the formation of the thiazole ring followed by the introduction of the phenylsulfanyl and purine moieties. One common method involves the reaction of 1,3-dimethyl-2-thioxo-2,3-dihydro-1H-purine-6-one with phenylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The phenylsulfanyl group can enhance the compound’s binding affinity to its targets, while the purine moiety can mimic natural nucleotides, interfering with DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its combination of the thiazole, phenylsulfanyl, and purine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H14N4O2S2

Molecular Weight

358.4 g/mol

IUPAC Name

2,4-dimethyl-8-(phenylsulfanylmethyl)purino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C16H14N4O2S2/c1-18-13-12(14(21)19(2)16(18)22)20-10(9-24-15(20)17-13)8-23-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

NRDFBCRCRJQUDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CSC4=CC=CC=C4

Origin of Product

United States

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